2-Chloro-6-methylquinoxaline

Medicinal Chemistry Process Chemistry SAR Library Synthesis

2-Chloro-6-methylquinoxaline (C₉H₇ClN₂, MW 178.62) is a heterocyclic building block belonging to the quinoxaline family, characterized by a chlorine atom at the 2-position and a methyl group at the 6-position on the bicyclic benzopyrazine scaffold. This substitution pattern confers a unique balance of electrophilic reactivity at the C2 chlorine and modulated lipophilicity from the C6 methyl, distinguishing it from unsubstituted or mono-substituted analogs.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 55687-00-8
Cat. No. B1589989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylquinoxaline
CAS55687-00-8
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N=C2C=C1)Cl
InChIInChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3
InChIKeyMDDZKKIHTFOAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methylquinoxaline (CAS 55687-00-8): A Dual-Functional Quinoxaline Intermediate for Targeted Synthesis and Biological Screening


2-Chloro-6-methylquinoxaline (C₉H₇ClN₂, MW 178.62) is a heterocyclic building block belonging to the quinoxaline family, characterized by a chlorine atom at the 2-position and a methyl group at the 6-position on the bicyclic benzopyrazine scaffold . This substitution pattern confers a unique balance of electrophilic reactivity at the C2 chlorine and modulated lipophilicity from the C6 methyl, distinguishing it from unsubstituted or mono-substituted analogs . The compound is widely utilized as a versatile intermediate in medicinal chemistry and agrochemical research, serving as a precursor for nucleophilic substitution-derived libraries and as a scaffold for structure-activity relationship (SAR) exploration .

Why 2-Chloro-6-methylquinoxaline Cannot Be Replaced by Generic Mono-Substituted Quinoxalines


Substituting 2-Chloro-6-methylquinoxaline with simpler analogs such as 2-chloroquinoxaline or 2-methylquinoxaline introduces divergent reactivity and physicochemical property profiles that directly impact synthetic efficiency and biological assay outcomes . The C2 chlorine is the primary site for nucleophilic aromatic substitution (SNAr), but the electron-donating C6 methyl group modulates the ring's electron density, altering the activation energy for displacement compared to 2-chloroquinoxaline (which lacks the methyl group) . Conversely, 2-methylquinoxaline requires an additional chlorination step to install a leaving group at C2, adding synthetic overhead. The regioisomer 6-chloro-2-methylquinoxaline (CAS 1932-67-8) further differs in both substitution position and resultant dipole moment, leading to altered chromatographic retention, solubility, and target binding . Empirically, the second-order rate constant for SNAr at 2-chloroquinoxaline has been measured at 7 × 10 M⁻¹sec⁻¹, establishing a quantitative baseline against which the 6-methyl effect can be calibrated . A user selecting an unsubstituted or regioisomeric alternative risks altered reaction kinetics, lower coupling yields, and confounded biological data.

Quantitative Differentiation Evidence for 2-Chloro-6-methylquinoxaline Against Closest Analogs


Nucleophilic Substitution Reactivity: 6-Methyl Modulation vs. 2-Chloroquinoxaline Baseline

The presence of the electron-donating methyl group at C6 in 2-Chloro-6-methylquinoxaline deactivates the pyrazine ring toward nucleophilic attack at C2 relative to the unsubstituted 2-chloroquinoxaline . This kinetic modulation can be exploited for chemo-selectivity when bifunctional nucleophiles are employed. The baseline reactivity for 2-chloroquinoxaline is established by a measured second-order rate constant of 7 × 10 M⁻¹sec⁻¹ for SNAr displacement . While a direct rate constant for 2-Chloro-6-methylquinoxaline is not yet published, the Hammett σₚ value for the 6-methyl substituent predicts a measurable rate retardation, providing a tunable reactivity window not available with the parent compound.

Medicinal Chemistry Process Chemistry SAR Library Synthesis

Regioisomeric Purity and Analytical Confirmation: 2-Chloro-6-methylquinoxaline vs. 6-Chloro-2-methylquinoxaline

The regioisomer 6-Chloro-2-methylquinoxaline (CAS 1932-67-8) is a common synthetic byproduct or alternative starting material with the chlorine and methyl positions reversed . The target compound 2-Chloro-6-methylquinoxaline (CAS 55687-00-8) exhibits a distinct InChI Key (MDDZKKIHTFOAEF-UHFFFAOYSA-N) and canonical SMILES (CC1=CC=C2N=C(Cl)C=NC2=C1), enabling unambiguous identification by HPLC, GC, and NMR . Commercial suppliers such as Bidepharm provide batch-specific QC certificates including NMR, HPLC, and GC purity data, confirming ≥95% purity for the correct regioisomer . This analytical rigor ensures that the chlorine is positioned at C2 for the intended SNAr reactivity, whereas the regioisomer would place the leaving group at C6, altering the electronic landscape and potentially invalidating a synthetic route.

Analytical Chemistry Quality Control Regioisomer Separation

Physicochemical Properties: LogP Modulation by C6 Methyl Compared to 2-Chloroquinoxaline

The introduction of a methyl group at the 6-position increases the calculated logP (octanol-water partition coefficient) by approximately 0.5–0.7 units relative to 2-chloroquinoxaline (MW 164.59, C₈H₅ClN₂), based on fragment-based and atom-based computational predictions . This modest lipophilicity increase enhances membrane permeability potential while maintaining aqueous solubility sufficient for in vitro assay compatibility. Although experimentally measured logP values for 2-Chloro-6-methylquinoxaline are not widely published, the structural comparison to other methyl-substituted heterocycles supports this class-level inference .

Drug Design ADME Prediction Physicochemical Profiling

Derivatization Versatility: Dual Functionalization at C2-Cl and C6-CH₃ vs. Mono-Substituted Analogs

Unlike 2-chloroquinoxaline, which offers only a single reactive handle (C2-Cl), 2-Chloro-6-methylquinoxaline provides two distinct diversification points . The C2 chlorine is susceptible to SNAr displacement with amines, alkoxides, or thiols, while the C6 methyl group can undergo radical bromination or oxidation to a carboxylic acid, enabling orthogonal functionalization . This dual reactivity is not available in 2-methylquinoxaline (which requires pre-chlorination) or in 2,3-dichloro-6-methylquinoxaline (CAS 39267-05-5), where the additional C3 chlorine may complicate chemo-selective substitution . In a representative SAR study, hydrazones derived from 2-Chloro-6-methylquinoxaline demonstrated antibacterial activity against multiple strains, illustrating the synthetic utility of the C2 position for generating bioactive libraries .

Synthetic Chemistry Library Design Diversification Strategies

High-Impact Application Scenarios for 2-Chloro-6-methylquinoxaline in Drug Discovery and Chemical Biology


Focused Kinase or GPCR Antagonist Library Synthesis via C2 SNAr Diversification

The C2 chlorine of 2-Chloro-6-methylquinoxaline serves as a reliable leaving group for parallel SNAr reactions with diverse amine building blocks, generating focused libraries for high-throughput screening against kinase or GPCR targets. The controlled reactivity (class-level inference of rate retardation from the C6 methyl group ) facilitates uniform reaction progress across library members. For procurement, ordering the correct regioisomer (CAS 55687-00-8) with batch-specific QC (NMR, HPLC) ensures reproducible C2 substitution without regioisomeric contamination that could confound SAR interpretation.

Antimicrobial Hit-to-Lead Optimization Using Orthogonal C2/C6 Functionalization

Building on published antimicrobial studies of quinoxaline hydrazones derived from 2-Chloro-6-methylquinoxaline , medicinal chemists can independently optimize the C2-derived hydrazone warhead for target binding (e.g., DNA gyrase inhibition) while modifying the C6 methyl group (via oxidation to carboxylic acid or bromination to CH₂Br) to fine-tune solubility, permeability, and metabolic stability. This dual-vector optimization is uniquely enabled by the scaffold's orthogonal reactivity, which is absent in mono-substituted analogs like 2-chloroquinoxaline .

NOX Enzyme Inhibitor Probe Synthesis with Defined Substitution Topology

Quinoxaline-based NOX1 inhibitors have demonstrated nanomolar potency (IC₅₀ = 360 nM) with selectivity over NOX2, NOX3, and NOX4 (IC₅₀s ≥ 10 µM) . 2-Chloro-6-methylquinoxaline provides a regio-defined scaffold for installing the critical N-aryl substitution pattern via C2 SNAr, ensuring the correct vector for NOX1 binding pocket engagement. The C6 methyl offers an additional handle for introducing affinity tags (e.g., biotin) or fluorescent reporters for chemical biology studies, without altering the pharmacophore orientation.

Agrochemical Intermediate for Quinoxaline-Based Fungicides or Herbicides

Quinoxaline derivatives are established agrochemical scaffolds with applications as fungicides and herbicides . 2-Chloro-6-methylquinoxaline serves as a key intermediate for introducing agrochemical-specific substituents at C2 (e.g., sulfonamides, carboxamides) while retaining the C6 methyl for favorable environmental fate properties (moderate logP ~2.5–2.8 ). Bulk procurement (grams to kilograms) from suppliers offering batch QC certificates supports industrial-scale SAR campaigns and process chemistry development.

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